(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride
Description
Properties
Molecular Formula |
C8H10BrCl2NO |
|---|---|
Molecular Weight |
286.98 g/mol |
IUPAC Name |
(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrClNO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
InChI Key |
LLUYNNOFJULKMY-DDWIOCJRSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Br)[C@@H](CN)O.Cl |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(CN)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-bromo-5-chlorobenzaldehyde.
Reductive Amination: The aldehyde undergoes reductive amination with (S)-2-aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Reactivity of the Amino Group
The primary amine (-NH₂) participates in classic amine reactions:
-
Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, treatment with acetyl chloride yields N-acetyl derivatives, enhancing metabolic stability.
-
Alkylation : Forms N-alkylated products with alkyl halides or epoxides. This modifies solubility and bioavailability.
-
Schiff Base Formation : Condenses with aldehydes/ketones to generate imines, intermediates in heterocyclic synthesis.
Hydroxyl Group Transformations
The secondary alcohol (-OH) undergoes:
-
Oxidation : Catalytic oxidation converts the alcohol to a ketone, yielding 2-amino-1-(3-bromo-5-chlorophenyl)ethanone derivatives .
-
Esterification : Reacts with acid chlorides or anhydrides (e.g., acetic anhydride) to form esters, altering polarity for formulation purposes.
-
Nucleophilic Substitution : Under Mitsunobu conditions, the hydroxyl group can be replaced by other nucleophiles (e.g., thiols).
Aromatic Halogen Reactivity
The 3-bromo-5-chlorophenyl group enables:
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling replaces bromine with amines, forming aryl amines for drug candidates.
-
Suzuki-Miyaura Coupling : Bromine participates in cross-coupling with boronic acids to generate biphenyl derivatives.
-
Electrophilic Substitution : Chlorine directs electrophiles (e.g., nitration) to specific positions on the aromatic ring.
Salt-Specific Reactions
The hydrochloride salt influences reactivity by:
-
Acid-Base Neutralization : Reacts with bases (e.g., NaOH) to regenerate the free amine, altering solubility for purification.
-
Ion Exchange : Substitution of Cl⁻ with other anions (e.g., sulfate) modifies crystallinity and stability.
Comparative Reaction Pathways
The table below contrasts reactivity with structurally similar compounds:
Scientific Research Applications
Chemistry
In chemistry, (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used as a ligand in receptor binding studies due to its ability to interact with various biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride has potential applications in the development of pharmaceuticals. Its structural features make it a candidate for drug design and discovery, particularly in the development of compounds with specific receptor affinities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. The bromine and chlorine substituents can enhance its binding affinity through halogen bonding.
Comparison with Similar Compounds
Table 1: Key Structural Attributes of Analogs
*Calculated values due to lack of explicit data in evidence.
Key Comparison Points
Stereochemical Effects
The target compound’s (1S)-configuration distinguishes it from its (1R)-enantiomer . Enantiomers often exhibit divergent biological activities due to stereospecific interactions with chiral biological targets (e.g., enzymes, receptors). For example, the (1S)-form may display higher binding affinity in certain pharmacological contexts, though specific data are unavailable in the provided evidence.
Halogen Substituent Positioning
- Target vs. (1S)-2-amino-1-(2-chlorophenyl)ethanol hydrochloride : The target’s 3-bromo-5-chlorophenyl group introduces steric bulk and electron-withdrawing effects compared to the 2-chlorophenyl substituent in the analog. Bromine’s larger atomic radius and polarizability may enhance lipophilicity (logP) and influence membrane permeability.
Functional Group Variations
- Target vs. Amino alcohols (target) often exhibit higher aqueous solubility than primary amines due to the hydroxyl group’s polarity.
Substituent Electronic Effects
- Target vs. rel-(2R)-2-amino-2-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride : Replacing 5-Cl with 5-Me reduces electron-withdrawing effects, increasing electron density on the aromatic ring. Methyl groups may enhance metabolic stability but reduce electrophilic reactivity compared to chlorine.
Biological Activity
(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
- IUPAC Name : (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride
- Molecular Formula : C₈H₉BrClN₂
- Molecular Weight : 234.52 g/mol
- CAS Number : 1191908-61-8
1. Antibacterial Activity
Research has demonstrated that (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride exhibits significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
| Klebsiella pneumoniae | 40 µg/mL |
These results indicate that the compound's antibacterial activity is comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
2. Antifungal Activity
The compound also shows antifungal activity against common fungal pathogens. In vitro studies have reported varying MIC values against different fungal strains.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 µM |
| Fusarium oxysporum | 56.74 µM |
The antifungal efficacy indicates that (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride could be a candidate for further development in antifungal therapies .
3. Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines.
Case Study: MCF-7 Breast Cancer Cells
A study examined the impact of the compound on MCF-7 breast cancer cells, revealing:
- IC50 Value : 225 µM
- The compound induced apoptosis, leading to cell cycle arrest in the S phase.
The treated cells exhibited increased lactate dehydrogenase (LDH) activity, indicating cell membrane damage and cytotoxic effects .
The precise mechanism by which (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular pathways involved in bacterial and fungal cell wall synthesis, as well as apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves asymmetric reduction of a ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic resolution. Enantiomeric purity can be confirmed via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) or X-ray crystallography to resolve the (1S)-configuration. Cross-validation with polarimetry or NMR using chiral shift reagents is advised .
Q. How can the crystal structure of this compound be determined to confirm its stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a diffractometer (e.g., Bruker D8 Venture) followed by refinement with SHELXL (part of the SHELX suite) ensures accurate resolution of the chiral center. Hydrogen bonding and halogen interactions (Br/Cl) should be analyzed to validate packing stability .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for structurally similar aryl halides. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store at -20°C in airtight containers, as recommended for brominated analogs . Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak bases.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : H/C NMR to confirm substituent positions (e.g., aromatic Br/Cl splitting patterns).
- MS : High-resolution ESI-MS for molecular ion validation ().
- IR : Peaks at ~3300 cm (amine N-H) and ~1050 cm (C-Br/C-Cl stretching).
Cross-correlate with computational spectra (DFT) for accuracy .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., LogP, pKa)?
- Methodological Answer : Use quantum mechanical software (Gaussian, ORCA) for DFT calculations of electronic properties. Molecular dynamics (MD) simulations in lipid bilayers estimate LogP. pKa prediction tools (MarvinSketch, ACD/Labs) account for the amine’s basicity and halogen electronegativity. Validate with experimental HPLC retention times .
Q. What strategies resolve contradictions between experimental and computational data (e.g., bond length deviations in X-ray vs. DFT)?
- Methodological Answer : Re-examine refinement parameters in SHELXL (e.g., thermal displacement factors). For DFT, adjust basis sets (e.g., 6-311+G(d,p)) or solvent models. If discrepancies persist, consider dynamic effects (e.g., temperature-dependent X-ray) or multi-reference methods (CASSCF) for electron correlation .
Q. How do the bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and Br groups activate the aryl ring for nucleophilic aromatic substitution (SNAr) but deactivate it for Suzuki-Miyaura couplings. Use Pd-based catalysts with strong bases (CsCO) and ligands (XPhos) to enhance reactivity. Monitor regioselectivity via LC-MS .
Q. What experimental conditions optimize stability during long-term storage?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the ethanolamine moiety) are minimized by lyophilization and storage under argon. Avoid UV exposure, as brominated compounds are prone to photolytic cleavage .
Q. How can enantiomeric excess (ee) be quantified without chiral chromatography?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
